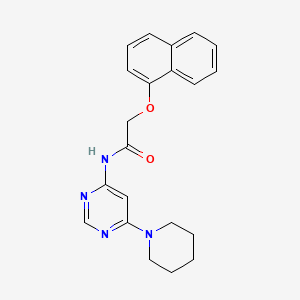

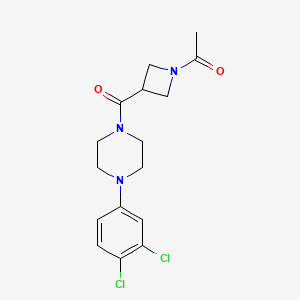

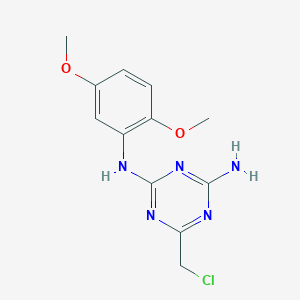

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a benzamide derivative . Benzamide derivatives are known to have significant bioactivity and are often used in the development of new pharmaceuticals .

Synthesis Analysis

The synthesis of similar benzamide derivatives involves the reaction of phenol or 2-chloropyridine with ethyl 4-fluorobenzoate or ethyl 4-hydroxybenzoate in N,N-dimethylformamide, with the addition of K2CO3 or CsCO3 .Chemical Reactions Analysis

While specific chemical reactions involving “N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” are not available, benzamide derivatives are known to undergo various reactions. For example, protodeboronation of alkyl boronic esters has been reported .Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Pharmacophore Models

Research on related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has explored their molecular interactions with the CB1 cannabinoid receptor. Conformational analysis and the development of unified pharmacophore models suggest these compounds' steric binding interactions with receptors, which might contribute to their antagonist activity. This study provides a foundation for understanding the structural requirements for receptor binding and activity modulation (J. Shim et al., 2002).

Antimicrobial Activities

Derivatives of 1,2,4-triazole, including those with a structure related to the compound , have been synthesized and tested for antimicrobial activities. These studies have found that some compounds possess good or moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (H. Bektaş et al., 2007).

Dopamine Receptor Ligands

Adjustments to the benzamide structure have led to compounds with moderate affinity for the dopamine D(3) receptor, indicating potential applications in neuropsychiatric disorder treatments. This exploration into the structural features affecting receptor affinity emphasizes the therapeutic possibilities for compounds with similar frameworks (M. Leopoldo et al., 2002).

Antioxidant Properties

Synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives and their evaluation for antioxidant and antiradical activities showcase the potential of such compounds in combating oxidative stress. This research direction is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage (O. Bekircan et al., 2008).

Anti-Acetylcholinesterase Activity

Compounds with a piperidine derivative structure have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, highlighting their potential as antidementia agents. Such studies are significant for Alzheimer's disease research, where inhibiting acetylcholinesterase is a key therapeutic strategy (H. Sugimoto et al., 1990).

Zukünftige Richtungen

The future directions for “N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” and similar compounds likely involve further exploration of their bioactivity and potential applications in pharmaceuticals. The development of new synthesis methods and the study of their mechanisms of action will also be important areas of research .

Eigenschaften

IUPAC Name |

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2/c22-16-6-8-18(9-7-16)27-14-19(24-25-27)21(29)26-12-10-17(11-13-26)23-20(28)15-4-2-1-3-5-15/h1-9,14,17H,10-13H2,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKRHDDVUPJTOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398699.png)

![1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2398706.png)

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2398710.png)

![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)

![4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2398715.png)